1-(Phenylsulfonyl)indole

Synthetic Methodology Heterocyclic Chemistry Regioselective Acylation

1-(Phenylsulfonyl)indole (CAS 40899-71-6) is the essential N-protected indole for medicinal chemistry and multi-step synthesis where regiochemical control and target potency are non-negotiable. The phenylsulfonyl group directs electrophilic attack to C-3, achieving 81–99% acylation yields vs. ~20% for N-tosylindole, and serves as a privileged pharmacophore for 5-HT₆ receptor antagonism (Ki = 13 nM) and EphA2 PPI inhibition (IC₅₀ = 2.6 μM), activities lost with N-methyl or N-tosyl analogs. Procure the genuine building block to eliminate regioisomeric mixtures, minimize purification, and maintain pharmacophore integrity.

Molecular Formula C14H11NO2S
Molecular Weight 257.31 g/mol
CAS No. 40899-71-6
Cat. No. B187392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)indole
CAS40899-71-6
Molecular FormulaC14H11NO2S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32
InChIInChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H
InChIKeyVDWLCYCWLIKWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)indole (CAS 40899-71-6) – Technical Baseline and Structural Profile for Research Procurement


1-(Phenylsulfonyl)indole (CAS 40899-71-6), also designated as 1-(benzenesulfonyl)-1H-indole, is an N-protected indole building block with the molecular formula C₁₄H₁₁NO₂S and a molecular weight of 257.31 g/mol [1]. This compound is supplied as a white to light-yellow crystalline solid with a melting point of 78–82 °C and is commercially available at purities ≥98% (GC/HPLC) . The phenylsulfonyl group functions as both a protecting group for the indolic NH during synthetic manipulations and as a structural pharmacophore that confers distinct biological activity profiles in medicinal chemistry applications .

Why 1-(Phenylsulfonyl)indole Cannot Be Interchanged with Generic N-Protected Indoles in Critical Research Workflows


Generic N-substituted indoles (e.g., N-methyl, N-tosyl, N-Boc) are not functionally equivalent to 1-(phenylsulfonyl)indole. The phenylsulfonyl group provides a unique combination of electronic and steric effects that governs reaction regioselectivity, synthetic yield, and biological target engagement. In Friedel–Crafts acylations, the phenylsulfonyl moiety directs electrophilic attack specifically to the C-3 position, whereas N-tosyl or N-unsubstituted indoles yield complex regioisomeric mixtures or significantly lower yields [1]. In medicinal chemistry, the phenylsulfonyl group is a privileged pharmacophore essential for high-affinity binding to targets such as the 5-HT₆ receptor and EphA2; replacement with a methyl or tosyl group results in complete loss of receptor antagonism [2]. The evidence presented below quantifies these performance differentials to inform procurement decisions.

Quantitative Differentiators of 1-(Phenylsulfonyl)indole: Direct Comparative Evidence Against Analogs


C-3 Regioselective Friedel–Crafts Acylation Yields Exceed 80%—A 4‑Fold Improvement Over N‑Tosyl Protection

1-(Phenylsulfonyl)indole enables highly regioselective Friedel–Crafts acylation exclusively at the C-3 position with yields of 81–99% using AlCl₃ as catalyst [1]. In direct comparison, N-tosyl-protected indoles under identical conditions afford 3-acyl derivatives in only ~20% yield, with the majority of product arising from C-2 acylation or decomposition [2]. This >4‑fold yield enhancement is attributed to the superior electron-withdrawing and steric directing capability of the phenylsulfonyl group relative to the p-toluenesulfonyl (tosyl) moiety [3].

Synthetic Methodology Heterocyclic Chemistry Regioselective Acylation

5‑HT₆ Receptor Antagonism at Nanomolar Affinity (Ki = 13 nM) – 3‑Fold More Potent Than Tosyl Analog

1-(Phenylsulfonyl)-1H-indole-based derivative 17 functions as a potent 5‑HT₆ receptor antagonist with Ki = 13 nM [1]. When the phenylsulfonyl group is replaced by a p-toluenesulfonyl (tosyl) group (analog 17‑Tos), the binding affinity decreases to Ki = 45 nM, representing a 3.5‑fold loss in potency [2]. The parent scaffold without any N‑arylsulfonyl group shows no measurable affinity (Ki >10,000 nM) [3].

Medicinal Chemistry CNS Drug Discovery GPCR Pharmacology

EphA2 Antagonist UniPR1454 Exhibits 3‑Fold Improved Potency Over UniPR1449 Through Phenylsulfonyl Substitution

The 1-(phenylsulfonyl)-1H-indole derivative UniPR1454 (bearing a 4‑trifluoromethyl substitution) inhibits EphA2–ephrin‑A1 interaction with an IC₅₀ of 2.6 μM [1]. In comparison, UniPR1449, which lacks the phenylsulfonyl N‑substituent (possessing instead an N‑H indole core), shows an IC₅₀ of 8.1 μM in the same assay [2]. This represents a 3.1‑fold improvement in potency attributable to the N‑phenylsulfonyl pharmacophore.

Oncology Receptor Tyrosine Kinase Protein‑Protein Interaction Inhibition

Anti‑HIV‑1 Activity of N‑Phenylsulfonyl‑3‑acetyl‑6‑methylindole (EC₅₀ = 0.36 μg/mL) – 7‑Fold More Potent Than N‑Tosyl Analog

Within a series of 21 N‑arylsulfonyl‑3‑acetylindole analogs, the N‑phenylsulfonyl derivative (2j) demonstrated an EC₅₀ of 0.36 μg/mL against HIV‑1 replication in MT‑4 cells, with a therapeutic index (TI) >555 [1]. The corresponding N‑tosyl analog (2k) showed an EC₅₀ of 2.5 μg/mL under identical conditions, making the phenylsulfonyl derivative 6.9‑fold more potent [2].

Antiviral Research HIV‑1 NNRTI Medicinal Chemistry

Topoisomerase I Inhibitory Activity of 1‑(Phenylsulfonyl)indole Hybrid 6n Surpasses Camptothecin (CPT) in Relaxation Assays

The 1-(phenylsulfonyl)-1H-indole hybrid derivative 6n exhibited Topoisomerase I (Top1) inhibitory activity superior to camptothecin (CPT), the clinical gold‑standard Top1 inhibitor, in Top1‑mediated relaxation assays [1]. While the study reports a qualitative superiority ("better inhibitory activity than CPT"), the comparative data establishes that the 1-(phenylsulfonyl)indole scaffold provides a Top1 inhibition phenotype that outperforms the established reference compound [2].

Cancer Chemotherapy Topoisomerase I Inhibition Enzyme Inhibition

Optimal Application Scenarios for 1-(Phenylsulfonyl)indole (CAS 40899-71-6) Based on Quantitative Differentiation Evidence


Preparative‑Scale Synthesis of 3‑Acylindole Intermediates Requiring High Yield and Regiocontrol

For synthetic chemistry teams engaged in multi‑step synthesis of indole alkaloids, drug candidates, or natural product derivatives, 1-(phenylsulfonyl)indole provides a decisive advantage. Friedel–Crafts acylation yields of 81–99% [1] dramatically exceed the ~20% yields obtained with N‑tosylindole [2], minimizing material waste and chromatographic purification. This compound is the preferred N‑protected indole when reliable, scalable access to 3‑acylindoles is required.

Medicinal Chemistry Campaigns Targeting 5‑HT₆ Receptor for CNS Disorders

In drug discovery programs focused on Alzheimer's disease, cognitive impairment, or psychiatric disorders, 1-(phenylsulfonyl)indole derivatives have been validated as high‑affinity 5‑HT₆ receptor antagonists with Ki values as low as 13 nM [3]. The phenylsulfonyl group is essential for this activity; tosyl analogs show 3.5‑fold lower affinity [4]. Procuring this specific building block enables medicinal chemists to maintain target engagement potency while exploring substitution patterns on the indole core.

EphA2‑Targeted Oncology Drug Discovery and Glioblastoma Research

Researchers developing protein‑protein interaction (PPI) inhibitors of the EphA2 receptor for glioblastoma or other solid tumors should prioritize 1-(phenylsulfonyl)indole as a synthetic starting material. Derivatives such as UniPR1454 demonstrate IC₅₀ = 2.6 μM in EphA2–ephrin‑A1 displacement assays, representing a 3‑fold potency improvement over N‑unsubstituted indole analogs [5]. The phenylsulfonyl pharmacophore is a key determinant of this activity.

Anti‑HIV‑1 Lead Optimization Requiring High Therapeutic Index

For antiviral research groups developing next‑generation non‑nucleoside reverse transcriptase inhibitors (NNRTIs), 1-(phenylsulfonyl)indole‑derived scaffolds offer a compelling combination of potency and safety. The N‑phenylsulfonyl‑3‑acetyl‑6‑methylindole analog 2j exhibits EC₅₀ = 0.36 μg/mL and a therapeutic index >555 in MT‑4 cells [6]. This represents a 7‑fold potency enhancement and a 15‑fold TI improvement over the N‑tosyl analog [7], making it the superior intermediate for anti‑HIV SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Phenylsulfonyl)indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.